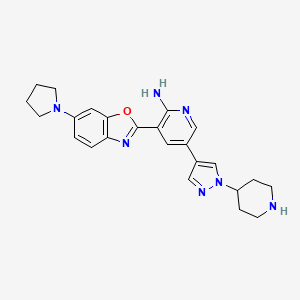
5-(1-Piperidin-4-ylpyrazol-4-yl)-3-(6-pyrrolidin-1-yl-1,3-benzoxazol-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “PMID24210504C1o” is a small molecular drug known for its unique chemical structure and significant biological activities.
準備方法
The synthetic routes for “PMID24210504C1o” involve several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of malic acid with alcohol or sulfate ester, followed by a reaction with haloethane to obtain an intermediate compound. This intermediate is then reacted with a halogenating reagent to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
“PMID24210504C1o” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating reagents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .
科学的研究の応用
“PMID24210504C1o” has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases. In medicine, it is investigated for its pharmacological properties and potential use in drug development. In industry, it is used in the production of various chemical products and materials .
作用機序
The mechanism of action of “PMID24210504C1o” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
“PMID24210504C1o” is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include GTPL8143 and BDBM50444090, which share some structural similarities but differ in their specific functional groups and biological effects . The uniqueness of “PMID24210504C1o” lies in its distinct combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C24H27N7O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
5-(1-piperidin-4-ylpyrazol-4-yl)-3-(6-pyrrolidin-1-yl-1,3-benzoxazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C24H27N7O/c25-23-20(24-29-21-4-3-19(12-22(21)32-24)30-9-1-2-10-30)11-16(13-27-23)17-14-28-31(15-17)18-5-7-26-8-6-18/h3-4,11-15,18,26H,1-2,5-10H2,(H2,25,27) |
InChIキー |
MWVKLRSIDOXBSE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(O3)C4=C(N=CC(=C4)C5=CN(N=C5)C6CCNCC6)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)
![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)

![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
![3-[2-[2-Benzyl-6-(3-hydroxy-4-methoxypyrrolidin-1-yl)pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771725.png)
![tert-butyl 3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771727.png)
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10771731.png)
